Cas no 74965-84-7 (3-ethylthiophene-2-carboxylic acid)

3-Ethylthiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative with a thiophene backbone, featuring an ethyl substituent at the 3-position. This compound is valued for its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its thiophene ring contributes to electron-rich properties, enhancing reactivity in coupling and functionalization reactions. The carboxylic acid group allows for further derivatization, enabling the formation of amides, esters, and other derivatives. The ethyl substituent may influence solubility and steric effects, offering tunability in synthetic applications. This compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for reproducible results.
3-ethylthiophene-2-carboxylic acid structure
74965-84-7 structure
商品名:3-ethylthiophene-2-carboxylic acid
CAS番号:74965-84-7
MF:C7H8O2S
メガワット:156.20200
MDL:MFCD07776926
CID:562943
PubChem ID:12649938

3-ethylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxylicacid, 3-ethyl-
    • 3-ETHYL- 2-THIOPHENECARBOXYLIC ACID
    • 3-ethylthiophene-2-carboxylic acid
    • 2-Thiophenecarboxylicacid,3-ethyl
    • 3-Ethyl-thiophene-2-carboxylic acid
    • EN300-51081
    • 74965-84-7
    • SCHEMBL2065269
    • 2-Thiophenecarboxylicacid,3-ethyl-
    • 3-ethylthiophene-2-carboxylicacid
    • 3-ETHYL-2-THIOPHENECARBOXYLIC ACID
    • CS-0250489
    • BSMFSESXBONEOI-UHFFFAOYSA-N
    • AKOS006229948
    • MFCD07776926
    • Z608482636
    • SY177779
    • AB01000544-01
    • DTXSID40505685
    • FT-0722120
    • F8889-5634
    • 6-Methyl-5-(4-phenyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)nicotinicacid
    • AT16411
    • DB-074915
    • MDL: MFCD07776926
    • インチ: InChI=1S/C7H8O2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
    • InChIKey: BSMFSESXBONEOI-UHFFFAOYSA-N
    • ほほえんだ: CCC1=C(SC=C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 156.02500
  • どういたいしつりょう: 156.02450067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 65.54000
  • LogP: 2.00870

3-ethylthiophene-2-carboxylic acid セキュリティ情報

3-ethylthiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-51081-5.0g
3-ethylthiophene-2-carboxylic acid
74965-84-7 95%
5g
$1075.0 2023-05-02
Enamine
EN300-51081-2.5g
3-ethylthiophene-2-carboxylic acid
74965-84-7 95%
2.5g
$726.0 2023-05-02
eNovation Chemicals LLC
Y1128203-500mg
3-Ethyl-thiophene-2-carboxylic acid
74965-84-7 95%
500mg
$240 2024-07-28
TRC
B440243-250mg
3-ethylthiophene-2-carboxylic acid
74965-84-7
250mg
$ 320.00 2022-06-07
Enamine
EN300-51081-1.0g
3-ethylthiophene-2-carboxylic acid
74965-84-7 95%
1g
$371.0 2023-05-02
eNovation Chemicals LLC
Y1128203-100mg
3-Ethyl-thiophene-2-carboxylic acid
74965-84-7 95%
100mg
$190 2024-07-28
eNovation Chemicals LLC
Y1128203-50mg
3-Ethyl-thiophene-2-carboxylic acid
74965-84-7 95%
50mg
$170 2024-07-28
Aaron
AR005GNT-1g
2-Thiophenecarboxylicacid, 3-ethyl-
74965-84-7 98%
1g
$624.00 2025-01-23
A2B Chem LLC
AC53773-500mg
3-Ethylthiophene-2-carboxylic acid
74965-84-7 95%
500mg
$190.00 2024-04-19
Aaron
AR005GNT-100mg
2-Thiophenecarboxylicacid, 3-ethyl-
74965-84-7 98%
100mg
$181.00 2025-01-23

3-ethylthiophene-2-carboxylic acid 関連文献

3-ethylthiophene-2-carboxylic acidに関する追加情報

Chemical Profile of 3-ethylthiophene-2-carboxylic acid (CAS No. 74965-84-7)

3-ethylthiophene-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 74965-84-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative features a thiophene core substituted with an ethyl group at the 3-position and a carboxylic acid functional group at the 2-position. Its unique structural attributes make it a valuable intermediate in synthetic chemistry, particularly in the development of specialized materials and bioactive molecules.

The molecular structure of 3-ethylthiophene-2-carboxylic acid consists of a five-membered aromatic ring containing sulfur, which is a defining characteristic of thiophene derivatives. The presence of the ethyl group at the 3-position introduces steric and electronic effects that influence the compound's reactivity and interactions with biological targets. The carboxylic acid moiety at the 2-position further enhances its utility as a synthetic precursor, enabling various functionalization strategies such as esterification, amidation, and coupling reactions.

Recent advancements in medicinal chemistry have highlighted the potential of thiophene derivatives in drug discovery. 3-ethylthiophene-2-carboxylic acid has been explored as a building block for designing novel therapeutic agents due to its ability to modulate biological pathways. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic disorders. The compound's aromaticity and heterocyclic nature contribute to its binding affinity for specific protein receptors, making it a promising candidate for further pharmacological investigation.

In synthetic organic chemistry, 3-ethylthiophene-2-carboxylic acid serves as a versatile intermediate for constructing more complex molecules. Its thiophene ring can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce additional substituents or linkages. These modifications are crucial for generating libraries of compounds with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals.

The compound's reactivity also makes it useful in polymer chemistry, where thiophene-based monomers are employed to create conductive or luminescent polymers. The ethylthiophene scaffold can be polymerized via various techniques, including chain-growth polymerization or ring-opening metathesis polymerization, to yield materials with specific electronic or optical characteristics. Such polymers find applications in organic electronics, sensors, and light-emitting diodes (OLEDs).

Biologically, 3-ethylthiophene-2-carboxylic acid has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against certain bacterial strains by interfering with essential metabolic pathways. Additionally, its structural motif is reminiscent of natural products known for their therapeutic effects, suggesting that further exploration could uncover new bioactive entities.

The synthesis of 3-ethylthiophene-2-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors such as thiophene or ethyl-substituted thiophenes. Key steps often include electrophilic aromatic substitution to introduce the carboxylic acid group followed by reduction or oxidation processes to achieve the desired substitution pattern. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In conclusion,3-ethylthiophene-2-carboxylic acid (CAS No. 74965-84-7) is a multifaceted compound with broad applications across chemistry and biology. Its unique structural features enable diverse synthetic pathways and biological interactions, positioning it as a valuable asset in research and development efforts. As scientific understanding progresses, continued exploration of this molecule is likely to yield novel insights and innovations across multiple disciplines.

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